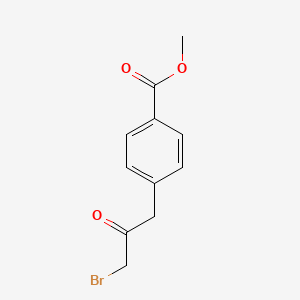

Methyl 4-(3-bromo-2-oxopropyl)benzoate

Description

Methyl 4-(3-bromo-2-oxopropyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a 3-bromo-2-oxopropyl group. This structure combines a methyl ester, a ketone moiety, and a brominated alkyl chain, which collectively influence its physicochemical properties and reactivity. Such compounds are often intermediates in pharmaceutical or materials science synthesis, where the bromine atom may serve as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

CAS No. |

85828-56-4 |

|---|---|

Molecular Formula |

C11H11BrO3 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 4-(3-bromo-2-oxopropyl)benzoate |

InChI |

InChI=1S/C11H11BrO3/c1-15-11(14)9-4-2-8(3-5-9)6-10(13)7-12/h2-5H,6-7H2,1H3 |

InChI Key |

MBRLJBQEQBOCOC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromo-2-oxopropyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of methyl benzoate with 3-bromo-2-oxopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-2-oxopropyl)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution:

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups

Reduction: Alcohol derivatives

Oxidation: Carboxylic acids or other oxidized products

Scientific Research Applications

Methyl 4-(3-bromo-2-oxopropyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as photoactive materials.

Biological Studies: The compound can be employed in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromo-2-oxopropyl)benzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to the target site and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(3-bromo-2-oxopropyl)benzoate with related esters and brominated derivatives, focusing on structural features, synthesis, and spectroscopic properties.

Structural Features and Substituent Effects

- Target Compound: The 3-bromo-2-oxopropyl group introduces both electrophilic (ketone) and halogenic (bromine) reactivity. The aliphatic bromine is more reactive toward nucleophilic substitution than aromatic bromine in analogs like C2 (Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate), where bromine is part of an aromatic system .

- In contrast, the target compound lacks this extended conjugation, likely resulting in lower melting points and altered solubility .

Spectroscopic Characterization

Key spectroscopic data for the target compound and analogs are compared below:

- NMR : The target compound’s ketone and bromoalkyl groups would produce distinct $ ^1H $-NMR signals compared to the aromatic-dominated spectra of C1–C7 .

- HRMS : The bromine atom contributes a characteristic isotopic pattern in all cases, but the molecular ion mass differs significantly due to structural complexity in C1–C7 .

Physicochemical Properties

- Solubility : The target compound’s aliphatic bromine and ketone may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the piperazine-linked analogs, which exhibit mixed solubility due to their rigid aromatic frameworks.

- Thermal Stability : The absence of extended conjugation in the target compound likely reduces thermal stability relative to C1–C7 , as seen in analogous esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.